molecular formula C15H13ClN2O2S B2533331 N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine CAS No. 890958-13-1

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

Cat. No.: B2533331
CAS No.: 890958-13-1
M. Wt: 320.79
InChI Key: JFZJQKPYSSIFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a substituted benzothiazole derivative of significant interest in medicinal chemistry research. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its versatile interactions with diverse biological targets . This specific compound is designed for investigational use in preclinical studies, particularly in the fields of neuroscience and oncology. In neurological research, benzothiazole-based compounds have shown considerable promise. Structural analogs, such as 6-hydroxybenzothiazol-2-carboxamides, have been developed as highly potent and selective monoamine oxidase B (MAO-B) inhibitors, which are important targets for developing neuroprotective agents in diseases like Parkinson's and Alzheimer's . Furthermore, the benzothiazole core is a key component of approved amyloid-imaging agents like Flutemetamol (18F), which is used in Positron Emission Tomography (PET) to estimate beta-amyloid plaque density in the brain . The 5,6-dimethoxy substitution pattern on the benzothiazole ring is a strategic modification often explored to enhance pharmacological activity. Research indicates that such substitutions can be critical for achieving potent and selective inhibition of target proteins, as seen in the development of kinase inhibitors and other therapeutic agents . In cancer research, 2-aminobenzothiazole derivatives have demonstrated potent activity against a wide spectrum of tumor-related proteins, including various tyrosine kinases, serine/threonine kinases, and epigenetic enzymes . These compounds can interfere with critical cancer cell proliferation and survival pathways. For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-19-12-7-11-14(8-13(12)20-2)21-15(18-11)17-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJQKPYSSIFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine typically involves the condensation of 3-chloroaniline with 5,6-dimethoxy-2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms.

Comparison with Similar Compounds

This section compares the target compound with structurally related benzothiazole and thiazole derivatives, focusing on substituent effects, synthetic pathways, physicochemical properties, and biological activities.

Substituent Effects on the Benzothiazole Core

The substituents on the benzothiazole ring and the amine group significantly influence molecular properties:

Compound Name Benzothiazole Substituents Amine Substituent Key Structural Differences
Target Compound 5,6-dimethoxy 3-chlorophenyl Combines electron-donating (OCH₃) and withdrawing (Cl) groups.
N-(5,6-Methylenedioxybenzothiazole) 5,6-methylenedioxy 2-chloroacetamide/propanamide Methylenedioxy (O-CH₂-O) increases ring planarity vs. dimethoxy.
BT8 () 6-chloro Dihydrothiazole with Cl Multiple Cl atoms enhance hydrophobicity and steric bulk.
CBK277757 () 4,5-dichloro 5-nitrofuran-2-carboxamide Nitrofuran moiety introduces antimicrobial potential.
N-[(Z)-phenylmethylidene] derivatives () Fluoro/nitro substituents Schiff base (aryl aldehyde) Electron-withdrawing groups (F, NO₂) modulate electronic density.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) improve stability against oxidation and may enhance binding to biological targets .
  • Hybrid substituents (e.g., methylenedioxy in ) balance planarity and solubility, whereas bulky groups (e.g., dihydrothiazole in BT8) may hinder molecular packing .

Key Observations :

  • Acylation (e.g., ) is common but may require stringent conditions for chlorinated intermediates.
  • Schiff base formation () offers simplicity and high yields, but stability under physiological conditions is a concern.
Physicochemical Properties

Physical data highlight substituent impacts on solubility and stability:

Compound Melting Point (°C) Solubility (from NMR/IR) Notable Spectral Data
Target Compound Not reported Likely moderate in polar aprotic solvents. IR: C-Cl stretch ~693 cm⁻¹; ¹H NMR: aryl-H ~6.5–7.3 ppm.
BT8 () 315–320 Poor in methanol/ACN (Rf: 0.54). FABMS: m/z 536 (Cl isotopes prominent).
BT16 () 279–281 Better solubility (Rf: 0.74). ¹H NMR: NH protons at 4.21 ppm.
CBK277757 () Not reported Likely DCM/THF soluble. IR: C=O stretch ~1641 cm⁻¹; NO₂ ~1520 cm⁻¹.

Key Observations :

  • Chlorine substituents correlate with higher melting points (e.g., BT8) due to stronger intermolecular halogen bonding .
  • Nitro groups (e.g., BT16, CBK277757) reduce solubility in aqueous media but enhance stability .

Biological Activity

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The molecular formula of this compound is C13_{13}H12_{12}ClN1_{1}O2_{2}S1_{1}. The compound features a benzothiazole core substituted with a chlorophenyl group and methoxy groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives demonstrate antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Anticancer Activity

Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : These compounds often interact with cellular pathways involving apoptosis and cell cycle regulation.

Case Study

A study investigated the anticancer potential of structurally similar benzothiazole compounds. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death through apoptosis.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Candida albicans20 µg/mL

These results indicate that the compound exhibits moderate to strong antimicrobial activity against both bacterial and fungal strains.

Neuroprotective Effects

The compound's ability to inhibit AChE and BuChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Table 2: Inhibition Potency Against AChE and BuChE

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound4.53.8
Rivastigmine0.080.14

The data indicate that this compound has comparable inhibitory potency against cholinesterases when compared to established drugs like rivastigmine.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of AChE and BuChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
  • Induction of Apoptosis : Compounds induce apoptosis via ROS generation and modulation of pro-apoptotic factors.
  • Antibacterial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine, and how are reaction conditions tailored to improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes. (ii) Introduction of the 3-chlorophenylamine moiety via nucleophilic substitution or coupling reactions. Key optimizations include:
  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield improvements (up to 75%) are achieved by iterative adjustments of stoichiometry and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C5/C6, chlorophenyl integration).
  • Infrared (IR) Spectroscopy : Peaks at ~1640 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FABMS) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 351).
  • Elemental Analysis : Matches calculated C, H, N percentages (±0.3% tolerance) .

Q. How is the initial biological activity of this compound evaluated in academic research?

  • Methodological Answer : Preliminary screening involves:
  • In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated.
  • Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Target engagement : Fluorescence polarization assays to assess binding to kinases or receptors (e.g., EGFR).
    Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates ensure reliability .

Advanced Research Questions

Q. What strategies are employed to modify the structure of this compound to enhance its bioactivity?

  • Methodological Answer : Structural optimization focuses on:
  • Substituent variation : Replacing methoxy groups with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
  • Heterocycle substitution : Introducing pyridine or imidazole rings to improve solubility or binding affinity.
  • Scaffold hopping : Hybridizing with pharmacophores (e.g., sulfonamides) to target multiple pathways.
    Computational docking (e.g., AutoDock) guides rational design by predicting binding poses to targets like tubulin or DNA .

Q. How can researchers elucidate the mechanism of action for this compound in modulating biochemical pathways?

  • Methodological Answer : Mechanistic studies involve:
  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.
  • Kinase profiling : PamGene® kinase arrays to detect inhibited/enhanced phosphorylation events.
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
  • Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., with MAPK proteins) over time .

Q. How should researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

  • Methodological Answer : Contradictions arise from:
  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and culture conditions.
  • Assay variability : Adopt CLSI guidelines for antimicrobial testing; include internal controls in each experiment.
  • Data normalization : Express activity relative to reference compounds (e.g., % inhibition vs. cisplatin).
    Statistical validation (e.g., ANOVA with post-hoc tests) and meta-analysis of published datasets resolve discrepancies .

Tools and Resources

  • Crystallography : SHELX for refining X-ray structures; ORTEP-3 for visualization .
  • Data Repositories : Cambridge Structural Database (CSD) for comparative crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.